Scientific Field: Organic Synthesis, Pharmacology.
Methods of Application: It is synthetically a versatile substrate, which can be used as a raw material for the preparation of medical products.
Results or Outcomes: Due to its significant role in organic synthesis, it is considered as a significant structure and an excellent precursor for the search of new bioactive molecules.
Scientific Field: Organic Synthesis, Anticancer Drug Discovery.
Application Summary: This compound, a hybrid of chalcone-salicylate, has been synthesized using a linker mode approach under reflux condition.
Methods of Application: The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR.
Results or Outcomes: The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol).
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate is an organic compound classified as an aromatic ester. It is characterized by a complex structure that includes multiple functional groups, specifically a methoxy group, a formyl group, and an ethoxy link. This compound is not naturally occurring and is synthesized in laboratory settings for various applications in organic synthesis and pharmacology. Its molecular formula is with a molecular weight of approximately 330.34 g/mol .
The chemical reactivity of methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate can be attributed to its functional groups. The formyl group can undergo oxidation to form carboxylic acids or further react with nucleophiles due to its electrophilic nature. Additionally, the methoxy group can participate in reactions such as demethylation or substitution reactions under specific conditions. The compound's structure suggests potential for condensation reactions, particularly in the formation of more complex molecules through reactions with amines or alcohols .
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate has shown promising biological activities in preliminary studies. Notably, it has been evaluated for its potential anticancer properties. Molecular docking studies indicated that it has a binding free energy of -8.15 kcal/mol, which is more favorable than that of tamoxifen, a well-known anticancer agent (binding free energy of -7.00 kcal/mol). This suggests that methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate may interact effectively with biological targets involved in cancer progression .
The synthesis of methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate typically involves a multi-step process:
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate serves as a versatile substrate in organic synthesis and has potential applications in drug discovery, particularly in developing new anticancer agents. Its unique structural features make it a candidate for further modifications to enhance biological activity or selectivity against specific targets .
Interaction studies involving methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate have primarily focused on its binding affinities with various proteins and enzymes related to cancer pathways. The compound's ability to interact with specific receptors or enzymes can provide insights into its mechanism of action and potential therapeutic effects. Molecular docking studies have been instrumental in predicting these interactions and guiding further experimental validation .
Several compounds share structural similarities with methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate, each exhibiting unique properties and activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 4-{[(2-ethoxy-4-formyl-6-iodophenoxy)acetyl]amino}benzoate | Contains an ethylene glycol moiety and iodo substituent | Anticancer properties |
| Methyl 3-(2-formyl-4-methoxyphenoxy)benzoate | Lacks the ethylene linker but retains methoxylated phenolic structure | Potential bioactivity similar to methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate |
| Methyl 3-(4-hydroxyphenyl)benzoate | Hydroxy substitution instead of formyl and methoxyl groups | Exhibits different biological profiles |
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate stands out due to its unique combination of functional groups that may enhance its bioactivity compared to these similar compounds .
The synthesis of Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate represents a complex organic transformation requiring sophisticated methodological approaches to achieve optimal yields and selectivity [2]. This aromatic ester compound, characterized by its molecular formula C₁₈H₁₈O₆ and molecular weight of 330.34 grams per mole, presents unique synthetic challenges due to its multiple functional groups including methoxy, formyl, and ethoxy linkages [3]. The compound's structure necessitates careful consideration of reaction sequence, protecting group strategies, and optimization of reaction conditions to ensure successful formation of the desired product [2].
Traditional organic synthesis approaches for complex aromatic esters like Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate typically involve sequential transformations utilizing established reaction methodologies [4] [5] [6]. The Fischer esterification pathway represents the most fundamental approach, involving the direct reaction of carboxylic acids with alcohols in the presence of acid catalysts such as sulfuric acid or para-toluenesulfonic acid [7] [8]. This method requires careful control of equilibrium conditions, typically operating at temperatures between 60-100°C with continuous water removal to drive the reaction to completion [7] [8].
Multi-step synthesis strategies for this compound class typically begin with the preparation of key intermediates through established organic transformations [5] [6]. The Williamson ether synthesis provides a reliable method for forming the critical ether linkages, utilizing alkyl halides and alkoxides under basic conditions with strong bases such as sodium hydride or potassium hydroxide [4] [9]. These reactions typically proceed at reflux temperatures and achieve yields ranging from 65-85% depending on substrate reactivity and steric considerations [4] [9].
The preparation of methoxy-substituted aromatic intermediates commonly employs methylation reactions using diazomethane, though this approach requires specialized handling due to the toxic and explosive nature of the reagent [8]. Alternative methylation strategies utilize dimethyl sulfate or methyl iodide with appropriate bases, providing safer synthetic routes while maintaining comparable yields of 80-95% [8] [10].
| Synthetic Method | Reagents | Conditions | Yield Range | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer Esterification | Carboxylic acid + Alcohol + Acid catalyst | 60-100°C, Reflux | 60-95% | Simple, widely applicable | Equilibrium reaction, water removal needed |
| Diazomethane Methylation | Carboxylic acid + Diazomethane | Room temperature, inert atmosphere | 80-95% | High yields, mild conditions | Toxic, explosive reagent |
| Williamson Ether Synthesis | Alkyl halide + Alkoxide | Reflux, strong base | 65-85% | Well-established method | Limited to activated substrates |
| Acid Chloride Method | Acyl chloride + Alcohol | Room temperature to 40°C | 70-90% | High reactivity, good yields | Requires acid chloride preparation |
| Multi-step Sequential | Multiple reagents per step | Variable conditions | 40-80% overall | Allows complex molecule construction | Multiple purification steps |
Sequential synthetic approaches typically involve three to five discrete reaction steps, each requiring individual optimization and purification procedures [5] [6]. The overall yields for multi-step syntheses range from 40-80%, depending on the efficiency of individual transformations and the number of steps required [5] [6]. Linear synthetic strategies proceed through stepwise modifications of starting materials, while convergent approaches involve parallel preparation of key fragments followed by coupling reactions [6] [11].
Modern catalytic approaches for the synthesis of complex aromatic esters have revolutionized the field through the development of highly efficient transition metal systems [12] [13] [14]. Palladium-based catalysts have emerged as particularly versatile tools for etherification reactions, with palladium dichloride bis(diphenylphosphino)ferrocene (PdCl₂(dppf)) demonstrating exceptional performance in allylic etherification processes [12] [15]. These systems operate effectively at temperatures between 70-80°C in acetonitrile or dimethylformamide solvents, achieving yields of 72-91% with excellent enantioselectivities [12] [15].
Copper-catalyzed diaryl ether formation represents another significant advancement in synthetic methodology, utilizing copper iodide complexes with specialized ligands such as N,N'-bis(2-phenylphenyl)oxalamide [13]. These catalytic systems operate at remarkably low catalyst loadings of 0.2-2 mole percent at 90°C, achieving complete conversion with yields ranging from 80-95% [13]. The low catalytic loading requirements make these methods particularly attractive for large-scale synthetic applications [13].
Iron-based catalytic systems have gained prominence due to their environmental compatibility and cost-effectiveness [16]. Iron(III) chloride hexahydrate and iron(II) chloride tetrahydrate complexes demonstrate excellent performance in both symmetrical and nonsymmetrical etherification reactions [16]. These systems utilize propylene carbonate as a green and recyclable solvent, operating at 80°C to achieve yields of 53-91% [16]. The catalyst recycling capability and solvent regeneration features make these methods particularly suitable for sustainable synthetic processes [16].
Zirconium-based catalysts, particularly zirconocene bis(trifluoromethanesulfonate) tetrahydrofuran complexes, have shown exceptional utility in esterification reactions [17] [18]. These catalysts operate effectively in benzotrifluoride solvent at 80°C, achieving yields of 60-89% with excellent functional group tolerance [17] [18]. Kinetic analysis has revealed first-order dependence on both carboxylic acid and alcohol substrates, enabling rational optimization of reaction conditions [17] [18].
| Catalyst Type | Specific Catalyst | Application | Temperature | Solvent | Yield | Key Features |
|---|---|---|---|---|---|---|
| Palladium-based | PdCl₂(dppf), Pd-thioether-phosphite | Allylic etherification, C-O bond formation | 70-80°C | Acetonitrile, Dimethylformamide | 72-91% | High enantioselectivity, mild conditions |
| Copper-based | CuI/BPPO, CuI/PPBO | Diaryl ether formation | 90°C | Dimethylformamide, Acetonitrile | 80-95% | Low catalyst loading (0.2-2 mol%) |
| Iron-based | FeCl₃·6H₂O, FeCl₂·4H₂O | Symmetrical/nonsymmetrical etherification | 80°C | Propylene carbonate | 53-91% | Green solvent, catalyst recycling |
| Zirconium-based | Zr(Cp)₂(CF₃SO₃)₂·THF | Esterification reactions | 80°C | Benzotrifluoride | 60-89% | Kinetic optimization possible |
| Platinum-Molybdenum | Pt-Mo/ZrO₂ | Hydrodeoxygenation of esters | 100°C | Hydrogen atmosphere | 70-85% | Selective hydrodeoxygenation |
The development of platinum-molybdenum heterogeneous catalysts supported on zirconium oxide has provided new opportunities for selective hydrodeoxygenation reactions [19]. These systems operate under mild conditions at 100°C with 0.5 megapascals hydrogen pressure, achieving selective conversion of esters to unsymmetrical ethers with yields of 70-85% [19]. The cooperative catalysis between platinum nanoparticles and molybdenum oxide species enables highly selective removal of carbonyl oxygen while preserving other functional groups [19].
Environmental sustainability considerations have driven the development of innovative green chemistry methodologies for the synthesis of complex organic esters [20] [21] [22]. Enzymatic esterification represents one of the most promising approaches, utilizing lipases and esterases as biocatalysts to achieve highly selective transformations under mild conditions [23] [24] [25]. Candida rugosa lipase has demonstrated exceptional performance in the direct esterification of benzoic acid derivatives with alcohols, operating at temperatures between 30-60°C in hexane-toluene solvent mixtures [26] [24].
The optimization of enzymatic systems has revealed critical factors affecting reaction efficiency, including substrate concentration, water content, and enzyme loading [26] [24]. Benzoic acid concentrations up to 100 millimolar do not inhibit lipase activity, while methanol concentrations above 90 millimolar cause partial enzyme inhibition that can be overcome by increasing acid concentration [26]. Minimum water content requirements must be maintained proportional to lipase content to ensure optimal biocatalyst activation [26] [24].
Microwave-assisted synthesis has emerged as a powerful tool for green esterification processes, enabling significant reductions in reaction time and energy consumption [27]. Sealed-vessel microwave conditions allow for precise control of temperature and pressure parameters while achieving enhanced yields compared to conventional heating methods [28] [27]. These approaches typically operate at temperatures between 80-120°C with reaction times reduced to 1-3 hours compared to 8-24 hours for conventional methods [28] [27].
The development of recyclable catalytic systems represents another significant advancement in sustainable synthesis [29] [22]. Dried Dowex H⁺ cation-exchange resin with sodium iodide has proven highly effective for esterification reactions, providing excellent yields of 70-90% while enabling catalyst reuse through simple regeneration procedures [29] [22]. The system operates under mild conditions from room temperature to 120°C and produces water as the only byproduct, maximizing atom economy [29] [22].
| Green Approach | Catalyst System | Operating Conditions | Environmental Benefits | Conversion Yield | Sustainability Score |
|---|---|---|---|---|---|
| Enzymatic Esterification | Lipases (Candida rugosa, Lipase PS) | Mild temperature (30-60°C), neutral pH | Biodegradable catalyst, mild conditions | 80-95% | Excellent |
| Dowex H⁺/NaI System | Dried Dowex H⁺ cation-exchange resin | Room temperature to 120°C | Reusable catalyst, no toxic solvents | 70-90% | Very Good |
| Microwave-Assisted Synthesis | Acid catalysts with microwave heating | Microwave heating, 80-120°C | Reduced reaction time, energy efficient | 75-95% | Good |
| Solvent-Free Conditions | Solid acid catalysts | Solvent-free, 80-150°C | No solvent waste, atom economical | 60-85% | Good |
| Ionic Liquid Catalysis | Imidazolium-based ionic liquids | Room temperature to 80°C | Recyclable medium, low toxicity | 65-90% | Very Good |
Solar thermal electrochemical processes have been developed for the sustainable synthesis of aromatic compounds, utilizing solar energy to drive both thermal and electrical components of the reaction [30]. These systems achieve conversion rates of 3.9% at 30°C, increasing to 32.0% at 90°C, demonstrating the potential for completely renewable synthetic processes [30]. The integration of solar thermal and photovoltaic energy creates synergistic effects that enhance both reaction kinetics and selectivity [30].
Iron-catalyzed etherification using propylene carbonate as a green solvent represents a significant advancement in sustainable C-O bond formation [16]. The system utilizes iron(III) chloride hexahydrate at 5 mole percent loading in propylene carbonate solvent, achieving yields of 53-91% for symmetrical ether formation [16]. The nonmiscibility of products with propylene carbonate enables facile product separation and solvent recovery through simple extraction procedures [16]. Catalyst recycling experiments demonstrate maintenance of catalytic activity through multiple reaction cycles, with solvent recovery efficiency reaching 80% through vacuum distillation [16].